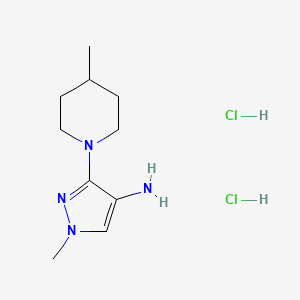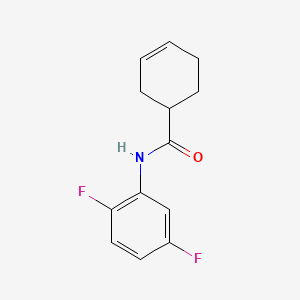![molecular formula C20H25N5 B12238074 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(pyridin-4-yl)methyl]piperazine](/img/structure/B12238074.png)
1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(pyridin-4-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(pyridin-4-yl)methyl]piperazine is a complex organic compound featuring a unique structure that combines cyclopropyl, cyclopenta[d]pyrimidine, pyridine, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(pyridin-4-yl)methyl]piperazine involves multiple steps, typically starting with the preparation of the cyclopenta[d]pyrimidine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the cyclopropyl group, followed by the attachment of the pyridine and piperazine moieties through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(pyridin-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of specific bonds and the formation of smaller fragments.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors, making it a potential candidate for drug discovery.
Medicine: The compound’s unique structure and biological activity make it a potential lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and other diseases.
Industry: The compound can be used in the development of new materials and as a building block for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(pyridin-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include the modulation of cell signaling pathways, induction of apoptosis, and inhibition of cell proliferation.
Comparison with Similar Compounds
1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(pyridin-4-yl)methyl]piperazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential as CDK2 inhibitors.
Triazolo[1,5-c]pyrimidine derivatives: These compounds also feature a fused pyrimidine ring and have shown promise in various biological assays.
Thioglycoside derivatives: These compounds have been designed as novel CDK2 targeting compounds and have demonstrated significant cytotoxic activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C20H25N5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-cyclopropyl-4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C20H25N5/c1-2-17-18(3-1)22-19(16-4-5-16)23-20(17)25-12-10-24(11-13-25)14-15-6-8-21-9-7-15/h6-9,16H,1-5,10-14H2 |
InChI Key |
QRQGOQMNKJNYQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N3CCN(CC3)CC4=CC=NC=C4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B12237991.png)
![4-(Difluoromethyl)-2-methyl-6-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12237995.png)

![2-{4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B12237998.png)
![1-{[1,2,4]Triazolo[4,3-B]pyridazin-6-YL}azepane](/img/structure/B12238005.png)

![6-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-4-ethyl-3-methylpyridazine](/img/structure/B12238012.png)
![4-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B12238029.png)
![N-[1-(4-methanesulfonylphenyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12238037.png)
![1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B12238041.png)
![3-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B12238042.png)
![1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B12238043.png)
![3-{[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12238049.png)
![3-({4-[6-(difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12238061.png)
